molecular formula C10H12INO4S B12518346 Ethyl [(4-iodophenyl)sulfamoyl]acetate CAS No. 658709-20-7

Ethyl [(4-iodophenyl)sulfamoyl]acetate

Cat. No.: B12518346
CAS No.: 658709-20-7
M. Wt: 369.18 g/mol
InChI Key: QXKNSBUUSWFNCC-UHFFFAOYSA-N
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Description

Ethyl [(4-iodophenyl)sulfamoyl]acetate is a chemical compound with the molecular formula C10H12INO4S It is characterized by the presence of an ethyl ester group, a sulfamoyl group, and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-iodophenyl)sulfamoyl]acetate typically involves the reaction of 4-iodoaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-iodoaniline attacks the carbonyl carbon of ethyl chloroacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-iodophenyl)sulfamoyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids.

    Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(4-iodophenyl)sulfamoyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [(4-iodophenyl)sulfamoyl]acetate depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [(4-bromophenyl)sulfamoyl]acetate
  • Ethyl [(4-chlorophenyl)sulfamoyl]acetate
  • Ethyl [(4-fluorophenyl)sulfamoyl]acetate

Uniqueness

Ethyl [(4-iodophenyl)sulfamoyl]acetate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can participate in specific reactions such as halogen exchange and cross-coupling reactions, making this compound valuable in synthetic chemistry.

Properties

CAS No.

658709-20-7

Molecular Formula

C10H12INO4S

Molecular Weight

369.18 g/mol

IUPAC Name

ethyl 2-[(4-iodophenyl)sulfamoyl]acetate

InChI

InChI=1S/C10H12INO4S/c1-2-16-10(13)7-17(14,15)12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3

InChI Key

QXKNSBUUSWFNCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CS(=O)(=O)NC1=CC=C(C=C1)I

Origin of Product

United States

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